An In-depth Technical Guide to o-Xylene-d10: Chemical Properties and Structure
An In-depth Technical Guide to o-Xylene-d10: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and common applications of o-Xylene-d10, a deuterated aromatic hydrocarbon. The information is intended for use by professionals in research, scientific, and drug development fields.
Core Chemical Properties
o-Xylene-d10, also known as 1,2-dimethylbenzene-d10, is the deuterated analogue of o-xylene, where all ten hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard.[1][2][3] The fundamental chemical and physical properties of o-Xylene-d10 are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈D₁₀ |
| Linear Formula | C₆D₄(CD₃)₂[1][4] |
| Molecular Weight | 116.23 g/mol [1][4] |
| CAS Number | 56004-61-6[1] |
| Appearance | Liquid[1] |
| Density | 0.953 g/mL at 25 °C[1] |
| Boiling Point | 142 °C[1] |
| Melting Point | -25 °C[1] |
| Refractive Index | n20/D 1.5016[1] |
| Isotopic Purity | ≥98 atom % D[4], 99 atom % D[1] |
Molecular Structure and Isotopic Labeling
The structure of o-Xylene-d10 consists of a benzene ring substituted with two adjacent deuterated methyl groups (CD₃) and with the four remaining aromatic protons also replaced by deuterium atoms. The systematic IUPAC name for this compound is 1,2-bis(trideuteriomethyl)benzene-1,2,3,4-d₄.
The complete deuteration of the molecule is represented by its SMILES and InChI strings:
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SMILES: [2H]c1c([2H])c([2H])c(c(c1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H][1]
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InChI: 1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D[1]
These notations precisely describe the atomic connectivity and the location of the deuterium isotopes on both the aromatic ring and the methyl substituents.
Caption: Molecular structure of o-Xylene-d10.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Due to the high isotopic purity (typically >99 atom % D), the ¹H NMR spectrum of o-Xylene-d10 would show only very small residual peaks corresponding to any remaining protons. This lack of proton signals makes it an excellent solvent for ¹H NMR studies of other compounds.
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¹³C NMR: The ¹³C NMR spectrum of non-deuterated o-xylene shows four distinct signals due to molecular symmetry.[5][6][7] For o-Xylene-d10, the carbon signals will be split into multiplets due to coupling with deuterium (a spin-1 nucleus). The signals for the deuterated methyl carbons (CD₃) will appear as a septet, and the aromatic carbons bonded to deuterium will show triplets.
Infrared (IR) Spectroscopy: The IR spectrum of o-xylene exhibits characteristic C-H stretching vibrations of the aromatic ring and the methyl groups. In the spectrum of o-Xylene-d10, these C-H bands would be replaced by C-D stretching vibrations, which occur at lower frequencies (approximately 2100-2250 cm⁻¹) due to the heavier mass of deuterium.
Mass Spectrometry (MS): In mass spectrometry, o-Xylene-d10 will show a molecular ion (M⁺) peak at m/z 116, which is 10 mass units higher than that of non-deuterated o-xylene (m/z 106). This significant mass shift allows for its clear differentiation and quantification when used as an internal standard.[1]
Experimental Protocols and Applications
A detailed, publicly available experimental protocol for the synthesis of o-Xylene-d10 is scarce. However, general methods for the deuteration of aromatic compounds often involve acid-catalyzed exchange reactions with a deuterium source like D₂O or the use of deuterated starting materials in a multi-step synthesis.
The primary and most well-documented application of o-Xylene-d10 is as an internal standard for the quantification of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS).[1][2][3]
General Protocol for Use as an Internal Standard in GC-MS Analysis of VOCs:
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Preparation of Internal Standard Stock Solution: A stock solution of o-Xylene-d10 is prepared in a suitable solvent (e.g., methanol or dichloromethane) at a known concentration.
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Spiking of Samples and Calibration Standards: A precise volume of the internal standard stock solution is added to all samples, calibration standards, and quality control samples. This ensures that a known amount of the internal standard is present in every analysis.
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GC-MS Analysis: The samples are analyzed by GC-MS. The instrument is programmed to monitor specific ions for both the target analytes and o-Xylene-d10.
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Quantification: The response of each target analyte is normalized to the response of the o-Xylene-d10 internal standard. This ratio is then used to determine the concentration of the analyte in the sample by comparing it to the calibration curve, which is also prepared using the same internal standard normalization.
This method corrects for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of the target VOCs.
Caption: Workflow for using o-Xylene-d10 as an internal standard in GC-MS analysis.
Role in Drug Development
In the context of drug development, deuterated compounds like o-Xylene-d10 can be utilized in several ways. The metabolism of non-deuterated xylene is known to be initiated by the oxidation of one of the methyl groups by cytochrome P450 enzymes.
The use of deuterated compounds in pharmacokinetic studies is a well-established practice. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism for deuterated compounds if the C-H bond cleavage is the rate-determining step in the metabolic pathway. This is known as the kinetic isotope effect. While specific studies detailing the use of o-Xylene-d10 in drug development are not widely published, it could potentially be used in preclinical ADME (absorption, distribution, metabolism, and excretion) studies as a tracer to investigate the metabolic fate of xylene-like moieties in drug candidates.
References
- 1. 邻二甲苯-d10 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. calpaclab.com [calpaclab.com]
- 4. ð-Xylene-Dââ (D, 98%) - Cambridge Isotope Laboratories, DLM-808-5 [isotope.com]
- 5. o-Xylene(95-47-6) 13C NMR spectrum [chemicalbook.com]
- 6. d-nb.info [d-nb.info]
- 7. quora.com [quora.com]
